2-Propenyl trimethylacetate

Description

Historical Context and Chemical Significance of Unsaturated Ester Compounds

Unsaturated esters, a class of organic compounds characterized by a carbon-carbon double or triple bond within their structure, are fundamental building blocks in organic chemistry. wikipedia.orgwikipedia.org Their history is intertwined with the development of polymer science and the synthesis of complex natural products. wikipedia.orgbritannica.com The presence of the double bond in conjunction with the ester functional group allows for a wide range of chemical transformations, making them versatile intermediates. rsc.org

Historically, the study of unsaturated esters has been crucial for understanding reaction mechanisms such as addition reactions, cycloadditions, and polymerization processes. wikipedia.orgresearchgate.net These compounds are prevalent in nature, contributing to the fragrances of fruits and flowers, and are key components in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgbritannica.com The reactivity of the alkene and the ester group can be selectively targeted, providing chemists with a powerful tool for molecular construction.

Structural Classification and Nomenclature within Allylic Ester Chemistry

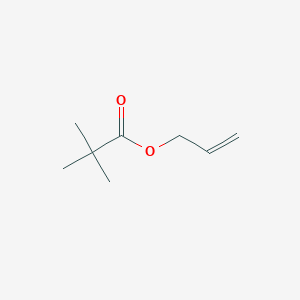

2-Propenyl trimethylacetate belongs to the family of allylic esters. An allylic ester is characterized by an ester group attached to an allylic carbon, which is a saturated carbon atom adjacent to a carbon-carbon double bond. industrialchemicals.gov.au The general structure is R-CO-O-CH₂-CH=CH₂.

The nomenclature of esters, according to IUPAC, is derived from the parent alcohol and carboxylic acid. wikipedia.org The name of the alkyl group from the alcohol is stated first, followed by the name of the carboxylate derived from the carboxylic acid, with the "-oic acid" suffix changed to "-oate". wikipedia.orgquimicaorganica.org In the case of this compound, the alcohol is 2-propen-1-ol (allyl alcohol) and the carboxylic acid is trimethylacetic acid (pivalic acid). chemsrc.comatamanchemicals.com Hence, the systematic name is 2-propenyl 2,2-dimethylpropanoate.

When the ester group is attached to a ring, the ring is considered the main chain, and the suffix "-carboxylate" is used. quimicaorganica.org

Positioning of this compound in Academic Research Landscapes

Research involving this compound, often referred to as allyl pivalate (B1233124) in literature, appears in the context of catalysis and synthetic methodology development. For instance, it has been used as a substrate in palladium-catalyzed asymmetric allylic amination reactions. beilstein-journals.org In these studies, the pivalate group serves as a leaving group in the formation of a π-allyl palladium intermediate, which then reacts with a nucleophile. beilstein-journals.org The bulky pivalate group can influence the stereochemical outcome of these reactions.

Furthermore, research on allylic esters, including pivalates, often explores their utility in complex molecule synthesis. They are valuable intermediates in total synthesis projects, where precise control of stereochemistry is paramount. nih.gov The choice of the ester group, such as the sterically demanding trimethylacetate, can be critical in directing the reactivity and selectivity of subsequent transformations.

Overview of Research Directions for Vinylic and Neo-Pentyl Ester Systems

Research into vinylic and neo-pentyl ester systems is an active area of investigation. Vinyl esters are key monomers in the production of polymers with diverse applications. researchgate.netresearchgate.net Recent trends focus on developing controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined polymers with tailored properties. researchgate.net

Neo-pentyl esters are recognized for their enhanced stability towards hydrolysis due to the steric hindrance provided by the neo-pentyl group. mdpi.com This property is exploited in the design of robust linkers for dendrimers and in the development of phase-change materials for thermal energy storage. acs.orgacs.org Current research is also exploring the use of neo-pentyl esters in medicinal chemistry, for example, in the development of radiolabeled antibodies for targeted alpha therapy. nih.govresearchgate.net The Tishchenko reaction is a notable side reaction that can occur during the synthesis of neopentyl glycol, leading to the formation of ester byproducts. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.198 g/mol |

| Boiling Point | 55-56 °C at 36 Torr |

| Density | 0.893 ± 0.06 g/cm³ (Predicted) |

| LogP | 1.76170 |

This data is sourced from LookChem. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVKBARIYRBZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462897 | |

| Record name | 2-propenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15784-26-6 | |

| Record name | 2-propenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Propenyl Trimethylacetate Analogues

Investigations into Nucleophilic Allylic Substitution Pathways of 2-Propenyl Ester Derivatives

Nucleophilic allylic substitution is a cornerstone transformation in organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. In this reaction, a nucleophile displaces a leaving group located at an allylic position. For substrates like 2-propenyl esters, the ester moiety serves as the leaving group, typically activated by a transition metal catalyst.

The most prominent method for this transformation is the Palladium-catalyzed Tsuji-Trost reaction. organic-chemistry.org The general mechanism involves the coordination of a Pd(0) catalyst to the alkene, followed by oxidative addition to form a π-allyl palladium complex and expel the carboxylate leaving group. organic-chemistry.org Subsequently, a nucleophile attacks the π-allyl complex, leading to the final product. organic-chemistry.org The nature of the nucleophile, catalyst system, and substrate all play crucial roles in the reaction's outcome.

A wide array of nucleophiles can be employed in the allylic substitution of 2-propenyl esters, demonstrating the broad applicability of this methodology. The choice of catalyst and ligands is often critical for success.

Carbon Nucleophiles: Stabilized carbon nucleophiles, such as malonates and related 1,3-dicarbonyl compounds, are extensively used. organic-chemistry.orgacs.org However, the scope has expanded to include less acidic "soft" nucleophiles and even simple benzylic nucleophiles, such as those derived from toluene (B28343) activated by tricarbonylchromium, which can participate in palladium-catalyzed allylation. nih.gov

Heteroatom Nucleophiles: Nitrogen, oxygen, sulfur, and phosphorus-based nucleophiles are also effective participants. acs.org Amines, phenols, and alcohols can be allylated to form corresponding N- and O-allyl compounds. organic-chemistry.orgnih.gov For instance, the palladium-catalyzed allylic amination of hydroxy-containing allylic carbonates with 2-pyridones has been reported to proceed with high regioselectivity. nih.gov

Limitations and Catalyst Choice: The reactivity and selectivity of the substitution are highly dependent on the catalyst system. While palladium complexes are most common, other metals like iridium and rhodium offer complementary and sometimes superior selectivity. acs.orgacs.org For example, iridium catalysts can achieve highly regioselective alkylation at the more substituted allylic terminus, a result often difficult to obtain with palladium. acs.org The choice of leaving group, including pivalate (B1233124) (trimethylacetate), benzoate (B1203000), and carbonate esters, can also influence reaction efficiency, though the reaction is often tolerant of various groups. nih.gov

A key feature of allylic substitutions is the potential for different regio- and stereochemical outcomes. The nucleophile can attack either terminus of the π-allyl intermediate, and the reaction can proceed with either retention or inversion of stereochemistry.

Regioselectivity: For unsymmetrical allyl substrates, the site of nucleophilic attack is a critical issue. With palladium catalysts, nucleophilic attack often occurs at the less sterically hindered carbon of the allyl moiety. organic-chemistry.org In contrast, catalysts based on other metals like iridium or rhodium can favor attack at the more substituted carbon. acs.org The stereochemistry of the substrate, such as the use of (E) versus (Z)-2-alkenyl acetates, can also dramatically affect the regioselectivity of the alkylation, with different isomers of the π-allyl iridium intermediate being formed. acs.org

Stereoselectivity: When the reaction creates a new stereocenter, controlling the enantioselectivity is paramount. This is typically achieved using chiral ligands on the metal catalyst. mdpi.com The mechanism of enantioselection can involve the selection of one enantiomer of a racemic nucleophile or the preferential attack on one of two enantiotopic termini of the allyl intermediate. acs.org The structure of the π-allyl intermediate (syn vs. anti) and its potential for isomerization play a crucial role in determining the final stereochemical outcome. mdpi.comacs.org

| Catalyst System | Typical Substrate | Major Regioisomer | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Unsymmetrical Allyl Acetate (B1210297) | Attack at the least hindered terminus | organic-chemistry.org |

| Iridium (e.g., [Ir(COD)Cl]₂/P(OPh)₃) | (E)-2-Alkenyl Acetate | Attack at the substituted terminus | acs.org |

| Rhodium (e.g., [Rh(CO)₂Cl]₂) | Unsymmetrical Allyl Carbonate | Attack at the carbon bearing the leaving group | acs.org |

Oxidative Transformations of the 2-Propenyl Moiety

The double bond in the 2-propenyl group is susceptible to oxidation, offering pathways to valuable functionalized molecules like allylic alcohols and α,β-unsaturated ketones. nih.govliverpool.ac.uk The activation of the allylic C-H bond is a key step in these transformations. nih.gov

Several reagents and mechanisms can accomplish the allylic oxidation of alkenes.

Selenium Dioxide: A classic reagent for this transformation is selenium dioxide (SeO₂). nih.gov The reaction mechanism is believed to proceed primarily through a concerted ene reaction, where SeO₂ is the active oxidant. nih.govacs.org Alternative pathways, such as those involving a selenous ester or reversible electrophilic addition, have also been considered but are generally less favored. nih.govacs.org

Transition Metal Catalysis: Palladium catalysts are also effective for the oxidative esterification of alkenes, which can lead to allylic esters. researchgate.net The mechanism involves the formation of π- and σ-complexes between the alkene and the Pd(II) center. researchgate.net Copper(I)-NHC (N-heterocyclic carbene) catalysts have emerged as powerful tools for the allylic oxidation of alkenes to form allylic alcohols and enones, often using a terminal oxidant. liverpool.ac.uk

Radical Pathways: The use of tert-butyl hydroperoxide (TBHP) as an oxidant, often in combination with transition metals, proceeds through the formation of a tert-butylperoxy radical, which is key to its selectivity. researchgate.net

Controlling the chemo-, regio-, and stereoselectivity of allylic oxidation is a significant challenge. nih.gov The choice of oxidant and catalyst system is crucial for directing the reaction toward a desired product.

Selective Product Formation: By carefully selecting the reaction conditions, the oxidation can be controlled. For example, using a copper(I)-NHC catalytic system, the divergent synthesis of either allylic alcohols or enones from the same alkene starting material can be achieved by simply changing the terminal oxidant. liverpool.ac.uk

Enzymatic Oxidation: Biocatalysts, particularly cytochrome P450 enzymes, offer a green and highly selective method for allylic oxidation. nih.gov These enzymes can catalyze selective allylic hydroxylation under mild conditions, often with high regio- and stereocontrol that is difficult to achieve with traditional chemical catalysts. nih.gov For instance, P450-BM3 mutants have been used for the biocatalytic allylic oxidation of both cyclic and terminal alkenes. nih.gov

| Catalyst/Reagent System | Typical Product(s) | Key Features | Reference |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | Allylic Alcohols | Classic reagent, proceeds via ene reaction | nih.govacs.org |

| Cu(I)-NHC / Terminal Oxidant | Allylic Alcohols or Enones | Product selectivity controlled by choice of oxidant | liverpool.ac.uk |

| Cytochrome P450 Enzymes | Allylic Alcohols | High regio- and stereoselectivity, mild conditions | nih.gov |

| Pd(II) / Co-oxidant | Allylic Esters | Oxidative esterification of C-H bonds | researchgate.net |

Electrophilic Additions to the 2-Propenyl Double Bond

The electron-rich π-system of the 2-propenyl group's double bond makes it nucleophilic and thus reactive toward electrophiles. libretexts.org Electrophilic addition is a fundamental reaction of alkenes where an electrophile adds across the double bond, converting the C=C π-bond into two new σ-bonds. ksu.edu.sa

The reaction generally proceeds in a two-step mechanism. libretexts.org In the first step, the alkene's π-electrons attack an electrophile (E⁺), forming a C-E σ-bond and a carbocation intermediate. libretexts.orgksu.edu.sa This step is typically the rate-determining step. In the second step, a nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the final addition product. libretexts.orgksu.edu.sa

For unsymmetrical alkenes and unsymmetrical reagents (HX, HOX), the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen substituents, while the X group attaches to the carbon with fewer hydrogen substituents. pressbooks.pub This rule can be restated in terms of carbocation stability: the reaction proceeds via the more stable (i.e., more highly substituted) carbocation intermediate. pressbooks.pub

A variety of electrophilic reagents can add across the double bond, including:

Protic Acids (HX): Addition of hydrogen halides like HCl or HBr leads to haloalkanes. pressbooks.pub

Halogens (X₂): Addition of bromine (Br₂) or chlorine (Cl₂) results in vicinal dihalides. msu.edu

Hypohalous Acids (HOX): These unsymmetrical reagents add to form halohydrins, with the halogen acting as the electrophile. msu.edu

| Alkene | Reagent | Major Product | Intermediate | Reference |

|---|---|---|---|---|

| Propene (CH₃-CH=CH₂) | HCl | 2-Chloropropane | Secondary Carbocation | ksu.edu.sa |

| 2-Methylpropene ((CH₃)₂C=CH₂) | HCl | 2-Chloro-2-methylpropane | Tertiary Carbocation | pressbooks.pub |

| 2-Methylpropene ((CH₃)₂C=CH₂) | HOBr | 1-Bromo-2-methyl-2-propanol | Tertiary Carbocation (attacked by H₂O) | msu.edu |

Regiochemical Control in Addition Reactions

Addition reactions to the double bond of 2-propenyl trimethylacetate analogues are governed by both electronic and steric factors. The pivalate group, being sterically demanding, can influence the approach of reagents, while its electronic-withdrawing nature affects the stability of potential intermediates.

In hydroboration reactions, the addition of a boron-hydrogen bond across the alkene typically follows anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon of the double bond. uwo.ca For allylic esters like this compound, the inductive effect of the ester can further influence this regiochemistry. uwo.ca For instance, in the hydroboration of allylic ethers, the electronegative oxygen atom directs the boron to the terminal carbon, and similar effects can be anticipated with allylic pivalates. uwo.ca Studies on base-catalyzed hydroboration of allylic alcohols with pinacolborane have shown high selectivity, a process that involves an anti-Markovnikov hydroboration step. rsc.org In amine-directed hydroboration, the regioselectivity can be controlled by the tether length between the amine and the alkene, with shorter tethers in allylic systems sometimes leading to intermolecular reactions. acs.org

The regioselectivity of other addition reactions, such as those involving organometallic reagents, can also be finely tuned. For example, copper-catalyzed methods for the hydroboration of terminal alkynes can yield internal vinylboronates with high selectivity. bohrium.com While not directly involving this compound, these studies on related unsaturated systems highlight the potential for achieving high regiochemical control.

Stereochemical Outcomes of Electrophilic Processes

The stereochemistry of electrophilic additions to chiral, non-racemic analogues of this compound is a critical aspect of their synthetic utility. The existing stereocenter can direct the approach of the electrophile, leading to the formation of one diastereomer in preference to another.

Epoxidation of allylic alcohols and their derivatives is a well-studied process where the hydroxyl or ester group can direct the epoxidizing agent (e.g., m-CPBA or a vanadium catalyst) to one face of the double bond, resulting in high diastereoselectivity. nih.govgoogle.com For instance, the stereoselective epoxidation of acyclic homoallylic diols has been achieved with high control. nih.gov This directing effect is crucial in the synthesis of complex molecules where precise control of stereochemistry is required.

In nickel-catalyzed cross-coupling reactions, the stereochemical outcome can be highly dependent on the solvent. researchgate.net Studies on the Miyaura borylation of allylic pivalates have shown that low-polarity solvents favor retention of stereochemistry, whereas highly polar solvents can lead to inversion. researchgate.net This solvent-dependent stereospecificity is attributed to different transition states for the C–O bond activation step. researchgate.net Similarly, in nickel-catalyzed couplings of benzylic pivalates, the choice of ligand can dictate whether the reaction proceeds with retention or inversion of configuration. nih.gov

Transition Metal-Catalyzed Coupling Reactions Involving Allylic Esters

Allylic esters, including this compound, are valuable substrates in transition metal-catalyzed cross-coupling reactions. thieme-connect.comsioc-journal.cn The ester group acts as a good leaving group, facilitating the formation of a π-allylmetal intermediate, which is central to many of these transformations. thieme-connect.com

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Allylic pivalates can serve as the electrophilic partner in these reactions. sorbonne-universite.frorganic-chemistry.org

Nickel-catalyzed Suzuki-type couplings of allylic pivalates with arylboroxines have been developed, demonstrating excellent functional group tolerance and providing access to 1,3-diaryl allylic products with high regioselectivity and stereochemical fidelity. acs.orgrecercat.cat These reactions often proceed under mild conditions. acs.org Palladium-catalyzed cross-couplings of allylic acetates with boronic acids have also been reported to proceed at room temperature. organic-chemistry.org The choice of metal catalyst (e.g., palladium vs. nickel) and ligands can significantly influence the reaction's outcome, including its stereospecificity. nih.govacs.org

Below is a table summarizing representative conditions for the cross-coupling of allylic pivalates.

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Ni(cod)₂ / BnPPh₂ | Allylic pivalate + Arylboroxine | 1,3-Diaryl allyl | Enantiospecific, high regioselectivity acs.org |

| COD-PdCl₂ / XPhos | Allylic pivalate + Polyfluoroarene | Polyfluoroaryl-allyl | High regioselectivity, good yields sorbonne-universite.fr |

| Pd(OAc)₂ / Hydrazone Ligand | Allylic acetate + Arylboronic acid | Allyl arene | Room temperature, phosphine-free organic-chemistry.org |

C-H Activation and Alkenylation with 2-Propenyl Substrates

Direct C-H activation and subsequent alkenylation using allylic substrates represents a highly atom-economical approach to C-C bond formation. researchgate.net Rhodium and palladium catalysts are frequently employed for this purpose. researchgate.netnih.govchemrxiv.org

Rhodium(III)-catalyzed C-H activation has been utilized for the alkylation and alkenylation of various substrates, including enamides and N-heterocycles, with allylic alcohols. acs.orgacs.org These reactions can be tuned to favor either alkylation or alkenylation by modifying the reaction conditions. acs.org Pivalic acid is often used as an additive in these reactions, which can be crucial for achieving high yields. sci-hub.senih.gov

Palladium-catalyzed C-H alkenylation has been achieved using enol pivalates, where a tandem C-O and C-H activation sequence occurs. chemrxiv.org Direct C-H allylation of polyfluoroarenes with allylic pivalates has also been demonstrated, proceeding through a proposed (π-allyl)palladium complex. sorbonne-universite.fr These methods provide direct routes to functionalized molecules, avoiding the need for pre-functionalized starting materials. researchgate.netchemrxiv.org

The following table details examples of C-H alkenylation reactions.

| Catalyst System | Substrates | Product | Noteworthy Aspect |

| [Cp*RhCl₂]₂ | Alkenylpyridine + Allylic alcohol | Alkenylated alkene | Oxidative coupling via alkenyl C-H activation researchgate.net |

| Rh(III) / AgF / Pivalic acid | 2-Arylpyridine + Arylsilane | Arylated 2-arylpyridine | Pivalic acid as a key additive for high yield sci-hub.se |

| COD-PdCl₂ / XPhos | Polyfluoroarene + Allylic pivalate | Allylated polyfluoroarene | Direct C-H allylation sorbonne-universite.fr |

| Pd(OAc)₂ | Heterocycle + Enol pivalate | Alkenylated heterocycle | Tandem C-O/C-H activation chemrxiv.org |

Cyclization Reactions and Ring-Forming Transformations

The presence of both a reactive double bond and a leaving group in this compound and its derivatives makes them suitable precursors for various cyclization reactions, enabling the construction of carbo- and heterocyclic ring systems.

Intramolecular Cyclization Pathways of Propenyl-Containing Compounds

The intramolecular Heck reaction is a powerful method for forming rings, where a palladium catalyst facilitates the coupling of an aryl or vinyl halide with an alkene tethered to it. wikipedia.orgorganicreactions.org This reaction can be used to construct rings of various sizes and has been applied in the synthesis of complex natural products. chim.itmdpi.com By designing substrates where a propenyl group is appropriately positioned relative to an aryl or vinyl halide, intramolecular cyclization can be induced. The intermediate alkylpalladium species formed after the cyclization can undergo further reactions, leading to tandem or cascade processes that build molecular complexity rapidly. chim.it

Besides Heck-type cyclizations, other intramolecular transformations are also possible. For example, the Dieckmann condensation is an intramolecular Claisen condensation of diesters that forms cyclic β-keto esters, typically five- or six-membered rings. libretexts.org While this involves two ester groups, analogous cyclizations involving an ester and another functional group tethered by a propenyl-containing chain can be envisioned. Anodic olefin coupling reactions can also be used to trigger cyclizations, forming substituted proline and pipecolic acid derivatives. nih.gov Furthermore, intramolecular Diels-Alder reactions of substrates containing both a diene and a dienophile can lead to the formation of complex cyclic systems. digitellinc.com The specific pathway and the structure of the resulting cyclic compound are highly dependent on the substrate's constitution and the reaction conditions employed. libretexts.org

Catalytic Applications and Ligand Chemistry of Trimethylacetate Esters

2-Propenyl Trimethylacetate as a Substrate in Catalytic Reactions

This compound serves as a valuable electrophile in a variety of palladium- and iridium-catalyzed reactions. The bulky pivalate (B1233124) leaving group can influence the stereochemical outcome and reactivity in asymmetric catalysis.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon bonds. In this context, this compound can be employed as a precursor to a π-allylpalladium intermediate. The choice of the chiral ligand is crucial in determining the enantioselectivity of the nucleophilic attack on this intermediate.

While extensive research has been conducted on various allylic substrates, studies specifically detailing the asymmetric allylic alkylation of this compound are part of a broader investigation into the impact of the leaving group on this reaction. The general mechanism involves the oxidative addition of a Pd(0) complex, coordinated to a chiral ligand, to the allyl pivalate, which results in the formation of a chiral (π-allyl)palladium(II) pivalate complex. The subsequent attack of a nucleophile on the allylic terminus, directed by the chiral ligand, yields the enantioenriched product.

In a closely related study, the reactivity of allylidene dipivalate was investigated in the palladium-catalyzed asymmetric allylic alkylation of oxindoles. The use of the bulky dipivalate electrophile, in contrast to allylidene diacetate, led to cleaner reactions and higher selectivity for the linear product. This suggests that the steric bulk of the pivalate group can play a significant role in directing the regioselectivity of the reaction nih.gov.

The enantioselectivity in these reactions is highly dependent on the structure of the chiral ligand. Ligands such as those based on the Trost ligand scaffold, featuring a C2-symmetric diaminocyclohexyl (DACH) backbone, have been shown to be highly effective in inducing high levels of enantioselectivity in a wide range of palladium-catalyzed asymmetric allylic alkylations.

Table 1: Representative Chiral Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation This table presents ligands commonly used in AAA reactions, which are applicable to substrates like this compound.

| Ligand Name | Abbreviation | Structural Class |

| (R,R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane | (R,R)-Trost Ligand | Chiral Diphosphine |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (S)-BINAP | Axially Chiral Diphosphine |

| (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | (R,S)-Josiphos | Ferrocene-based Diphosphine |

Asymmetric allylic amination (AAA) is a powerful method for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. Similar to alkylation, this reaction can be catalyzed by transition metal complexes, with palladium and iridium catalysts being the most prominent.

In the context of this compound, the reaction would proceed through a similar (π-allyl)metal intermediate. The amination of this intermediate by a primary or secondary amine, under the influence of a chiral ligand, would furnish the corresponding chiral allylic amine.

Research in this area has often focused on more complex allylic pivalates. For instance, the palladium-catalyzed asymmetric allylic amination of (E)-1,3-diphenyl-2-propenyl pivalate with isatin (B1672199) has been reported, yielding the product in moderate yield and good enantioselectivity (50% yield, 86% ee) d-nb.inforsc.org. This demonstrates that the pivalate group is a competent leaving group in such transformations.

Iridium catalysts have also emerged as powerful tools for asymmetric allylic amination, often providing complementary regioselectivity to palladium catalysts. While specific studies on this compound are not extensively detailed, iridium-catalyzed systems are known to be effective for the amination of a range of allylic esters berkeley.edunih.govorganic-chemistry.org.

The enantioselective formation of C-O bonds through allylic substitution is a valuable transformation for the synthesis of chiral ethers and alcohols. This reaction can be catalyzed by palladium and other transition metals, employing various oxygen-containing nucleophiles such as alcohols, phenols, and carboxylic acids.

The use of this compound in this context would involve the reaction of an oxygen nucleophile with the corresponding chiral (π-allyl)palladium intermediate. The efficiency and enantioselectivity of this process are influenced by the choice of the chiral ligand, the nature of the nucleophile, and the reaction conditions.

While specific examples detailing the enantioselective C-O bond formation with this compound are not abundant in the literature, the general methodology of palladium-catalyzed asymmetric allylic etherification is well-established for a variety of allylic esters nih.govacs.orgresearchgate.net. The principles governing these reactions would be applicable to allyl pivalate.

Role of the Trimethylacetate (Pivalate) Anion in Catalytic Systems

The trimethylacetate, or pivalate, anion is not merely a leaving group but can actively participate in catalytic cycles, influencing both the rate and selectivity of reactions.

In many transition metal-catalyzed reactions, the pivalate anion, generated from the oxidative addition of an allylic pivalate, can coordinate to the metal center. As a ligand, its bulky tert-butyl group can exert significant steric influence on the coordination sphere of the metal. This steric hindrance can affect the binding of other ligands and the approach of the nucleophile, thereby influencing the stereochemical outcome of the reaction.

Furthermore, the pivalate anion can act as a counterion to the cationic (π-allyl)metal complex. The nature of the counterion can impact the reactivity and stability of the catalytic intermediate. In some cases, the pivalate anion can participate in the catalytic cycle as a base or a proton shuttle. For example, in palladium-catalyzed direct arylation reactions, pivalic acid is often used as an additive, where the pivalate anion is proposed to act as a proton shuttle in the C-H activation step.

The electronic and steric properties of the pivalate anion can have a profound effect on the activity and selectivity of a catalytic system. The electron-donating nature of the tert-butyl group can increase the electron density on the metal center, which can, in turn, affect the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The steric bulk of the pivalate group is often a more dominant factor. This steric hindrance can:

Influence Regioselectivity: By blocking certain sites on the catalyst or the substrate, the pivalate ligand can direct the nucleophile to attack a specific position.

Enhance Enantioselectivity: The steric demands of the pivalate can amplify the chiral environment created by the primary chiral ligand, leading to higher enantiomeric excesses.

Improve Catalyst Stability: The bulky nature of the pivalate can prevent catalyst decomposition pathways, such as the formation of inactive metal clusters.

In a study on nickel-catalyzed cross-coupling reactions, allylic pivalates were found to be excellent electrophiles, undergoing enantiospecific coupling with arylboroxines to produce 1,3-diaryl allyl products with high yields and excellent stereochemical fidelity d-nb.info. This highlights the beneficial role of the pivalate leaving group in facilitating challenging cross-coupling reactions.

Development of Novel Catalysts for Allylic Ester Transformations

The transformation of allylic esters, such as this compound, is a cornerstone of modern organic synthesis, providing a versatile platform for the construction of complex molecular architectures. The development of novel catalysts for these transformations has been driven by the need for greater efficiency, selectivity, and sustainability. This section details the advancements in palladium-, rhodium-, iridium-, and nickel-catalyzed systems for the functionalization of allylic esters.

Palladium-Catalyzed Systems in Allylic Functionalization

Palladium catalysis has been extensively explored for the allylic functionalization of esters. The mechanism of these reactions typically involves the formation of a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles. nih.govrsc.org This process, often referred to as the Tsuji-Trost reaction, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Research has demonstrated that the chemoselectivity of palladium-catalyzed reactions can be controlled to favor either allylic substitution or Suzuki-Miyaura cross-coupling, depending on the reaction conditions and ligands employed. nih.gov The oxidative addition of a palladium(0) complex to the allylic ester initiates the catalytic cycle for allylic substitution, leading to the formation of a π-allylpalladium complex. nih.gov Subsequent nucleophilic attack regenerates the palladium(0) catalyst and yields the functionalized product. nih.gov

Recent developments have focused on direct C-H activation methods, which offer a more atom-economical approach by avoiding the need for pre-functionalized substrates. rsc.orgnih.gov In these systems, a Pd(II) catalyst facilitates an electrophilic allylic C-H bond cleavage to form the key π-allylpalladium intermediate. dtu.dk An oxidant is typically required to regenerate the active Pd(II) species from the Pd(0) formed after nucleophilic attack. rsc.orgnih.gov The use of chiral ligands has enabled the development of asymmetric versions of these reactions, providing access to enantioenriched products. rsc.orgnih.gov

Table 1: Key Features of Palladium-Catalyzed Allylic Functionalization

| Feature | Description |

| Key Intermediate | π-Allylpalladium complex |

| Common Reactions | Tsuji-Trost allylic substitution, Suzuki-Miyaura cross-coupling |

| Recent Advances | Catalytic allylic C-H functionalization |

| Asymmetric Variants | Enabled by the use of chiral ligands |

| Mechanism | Involves oxidative addition of Pd(0) or electrophilic C-H cleavage by Pd(II) |

Rhodium- and Iridium-Catalyzed Reactions

While palladium catalysts have dominated the field of allylic substitution, rhodium and iridium catalysts have emerged as powerful alternatives, often exhibiting complementary reactivity and selectivity.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have shown utility in various transformations of allylic compounds. For instance, rhodium(I) complexes have been reported to catalyze the reaction of 2-propenyl chloroacetate (B1199739), suggesting potential applicability to other allylic esters like this compound. amanote.com Rhodium catalysis can also be employed in cascade reactions, where an initial transformation of the allylic moiety triggers subsequent cyclization or rearrangement processes. rsc.org Furthermore, rhodium catalysts have been successfully used in the enantioselective cyclopropanation of electron-deficient alkenes, a reaction that could potentially be adapted for allylic ester substrates. rsc.org

Iridium-Catalyzed Reactions:

Iridium catalysts have proven particularly effective in achieving high regioselectivity and enantioselectivity in allylic substitution reactions. nih.govnih.gov Unlike palladium catalysts, which often favor the formation of linear products, iridium catalysts typically yield the branched substitution product. nih.gov This complementary regioselectivity is a significant advantage in organic synthesis.

Iridium-catalyzed asymmetric allylic alkylation has been successfully applied to a range of nucleophiles, including silyl (B83357) ketene (B1206846) acetals and nonstabilized enolates. nih.govnih.gov The mechanism of these reactions has been studied, and metallacyclic iridium complexes have been identified as key catalytic species. nih.gov The development of iridium catalysts with chiral phosphoramidite (B1245037) ligands has been instrumental in achieving high levels of enantioselectivity. nih.gov These catalysts have been shown to be effective for the dynamic kinetic asymmetric substitution of racemic, branched allylic trichloroacetimidates, a strategy that could be extended to allylic esters. researchgate.net

Table 2: Comparison of Rhodium- and Iridium-Catalyzed Allylic Ester Transformations

| Catalyst System | Key Features | Potential Applications for this compound |

| Rhodium | - Catalyzes reactions of allylic halides. amanote.com- Enables cascade reactions. rsc.org- Effective in enantioselective cyclopropanations. rsc.org | - Allylic substitution with various nucleophiles.- Tandem reaction sequences.- Asymmetric cyclopropanation. |

| Iridium | - High regioselectivity for branched products. nih.gov- High enantioselectivity with chiral ligands. nih.gov- Effective for a wide range of nucleophiles. nih.gov | - Regio- and enantioselective allylic alkylation.- Formation of chiral, branched products. |

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to precious metal catalysts like palladium. In the context of allylic ester transformations, nickel catalysis has shown significant promise, particularly in cross-coupling reactions.

Nickel(0) catalysts, supported by suitable ligands, can effectively catalyze the enantiospecific cross-coupling of unsymmetrical 1,3-disubstituted allylic pivalates with arylboroxines. acs.org Given the structural similarity between pivalates and trimethylacetates, these findings are highly relevant to the functionalization of this compound. The use of ligands such as BnPPh₂ has been shown to be crucial for the success of these reactions. acs.org

Furthermore, nickel catalysts are known to promote the cross-coupling of alkyl halides with organometallic reagents, which is effective for the formation of carbon(sp³)–carbon(sp³) bonds. The reactivity of these systems can be enhanced by the addition of butadienes, which facilitate the formation of nickel-bis-allyl complexes. Air-stable nickel(II) precatalysts have also been developed, simplifying the experimental setup and enhancing the practicality of these transformations. mit.edu These precatalysts have been successfully employed in a variety of nickel-catalyzed reactions, including Mizoroki-Heck-type couplings. mit.edu

Table 3: Research Findings in Nickel-Catalyzed Allylic Ester Transformations

| Catalyst System | Substrate | Nucleophile/Electrophile | Key Findings |

| Ni(0) with BnPPh₂ ligand | Unsymmetrical 1,3-disubstituted allylic pivalates | Arylboroxines | Enantiospecific cross-coupling with excellent regioselectivity and stereochemical fidelity. acs.org |

| NiCl₂(dppf) | Aryl chlorides/mesylates | Aryl borates | Effective for cross-coupling reactions of less reactive substrates. |

| trans-(PCy₂Ph)₂Ni(o-tolyl)Cl | Substituted benzyl (B1604629) chlorides | Terminal alkenes | Precatalyst for Mizoroki-Heck-type, room temperature, internally selective coupling. mit.edu |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy provides unparalleled detail regarding the molecular structure and dynamics of 2-propenyl trimethylacetate.

The use of in-situ or real-time NMR spectroscopy allows for the direct observation of chemical reactions as they occur within the NMR tube. researchgate.netrsc.org This technique is invaluable for monitoring the synthesis of this compound and other propenyl esters, providing kinetic data and insights into reaction mechanisms. researchgate.netbeilstein-journals.org By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products and transient intermediates. rsc.orgresearchgate.net

For instance, in reactions involving esters, in-situ NMR can detect the formation of short-lived species that would otherwise be unobservable. uni-regensburg.denih.gov This is achieved by circulating the reaction mixture through an NMR probe, allowing for continuous monitoring without disturbing the reaction conditions. rsc.orgresearchgate.net This approach has been successfully employed to study various reactions, including metathesis and alkylation, providing detailed information on reaction kinetics and the influence of reaction conditions on product distribution. researchgate.netrsc.org The ability to identify and characterize intermediates is crucial for optimizing reaction pathways to maximize the yield of the desired product, this compound, and minimize the formation of byproducts. researchgate.net

Table 1: Representative Applications of In-situ NMR in Reaction Monitoring

| Reaction Type | Information Gained | Reference |

|---|---|---|

| Metathesis | Real-time concentration of reactants and products | researchgate.net |

| Alkylation | Profile of intermediate formation and reaction kinetics | rsc.org |

| Dynamic Covalent Boronate Ester Formation | In-situ tracking of boronate ester formation | nih.gov |

The stereochemistry of a molecule, which describes the three-dimensional arrangement of its atoms, is critical to its chemical and physical properties. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative stereochemistry of molecules like this compound. nanalysis.comcsbsju.edulibretexts.org

These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. nanalysis.com This effect is distance-dependent, with stronger signals observed between protons that are in close spatial proximity (typically < 5 Å). nanalysis.com By analyzing the cross-peaks in a NOESY or ROESY spectrum, which correlate protons that are close in space, the relative orientation of different parts of the molecule can be deduced. libretexts.orglongdom.org

For example, in a rigid molecular structure, the presence of a NOESY cross-peak between two protons would indicate that they are on the same side of the molecule. csbsju.edu This information is crucial for assigning the correct stereochemical configuration. csbsju.eduresearchgate.net While COSY (Correlation Spectroscopy) provides information about through-bond connectivity, NOESY and ROESY provide through-space correlations, making them indispensable for distinguishing between stereoisomers. libretexts.orglongdom.org

Table 2: Advanced NMR Techniques for Stereochemical Elucidation

| Technique | Principle | Information Obtained |

|---|---|---|

| NOESY | Nuclear Overhauser Effect (through-space) | Spatial proximity of protons, relative stereochemistry |

| ROESY | Rotating-frame Overhauser Effect | Similar to NOESY, often better for medium-sized molecules |

| COSY | J-coupling (through-bond) | Proton-proton coupling networks |

| HMBC | Heteronuclear Multiple Bond Correlation | Long-range correlations between protons and carbons |

Mass Spectrometry (MS) Applications in Reaction Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the analysis of this compound to confirm its molecular weight, determine its elemental formula, and elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). waters.comrsc.org This level of accuracy allows for the unambiguous determination of a molecule's elemental composition. chromsoc.jpmsu.edu For this compound, HRMS can distinguish its molecular formula from other compounds that may have the same nominal mass but different elemental compositions. waters.comnih.gov

The process involves ionizing the sample and measuring the precise mass-to-charge ratio of the resulting molecular ion. msu.edu This measured mass is then compared to the calculated exact masses of possible elemental formulas. waters.com The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers enables the separation of ions with very similar masses, further enhancing the confidence in the assigned molecular formula. chromatographyonline.com

Table 3: Accurate Mass Measurement of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Calculated Monoisotopic Mass | 142.0994 u |

| Typical HRMS Accuracy | < 5 ppm |

Tandem mass spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by analyzing its fragmentation pattern. chromatographyonline.comgre.ac.uk In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID). gre.ac.uknih.gov This process breaks the ion into smaller fragment ions.

The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum. chromatographyonline.com The fragmentation of esters often involves characteristic losses, such as the loss of the alkoxy group or rearrangements. nih.govcdnsciencepub.comlibretexts.org For this compound, fragmentation would likely involve cleavage of the ester bond, leading to the formation of an acylium ion and an allyl radical, or other characteristic fragments. cdnsciencepub.comjove.com By carefully analyzing the masses of these fragments, the connectivity of the atoms within the original molecule can be pieced together, providing strong evidence for its structure. gre.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com This makes it an ideal tool for analyzing complex mixtures that may contain this compound and other related propenyl esters. nih.govscispace.com

In a GC-MS analysis, the sample mixture is first injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. thermofisher.comscispace.com This allows for the identification of each component in the mixture by comparing its mass spectrum to a library of known spectra. scispace.com GC-MS is widely used in various fields for the separation and identification of volatile and semi-volatile organic compounds, including esters. thermofisher.comgatech.eduresearchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Allyl pivalate (B1233124) |

| Allyl pivalate | This compound |

| Carbon dioxide | - |

| Propane (B168953) | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. numberanalytics.comnumberanalytics.com In the context of organometallic chemistry, it provides invaluable insights into molecular structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding the reactivity and properties of compounds. numberanalytics.comnumberanalytics.com The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to construct an electron density map, from which the atomic positions can be determined. numberanalytics.com This method is not only pivotal for determining the structures of stable organometallic compounds but has also been instrumental in characterizing transient intermediates in catalytic reactions, offering a glimpse into reaction mechanisms. acs.orgrsc.org

Structural Analysis of Organometallic Complexes Incorporating Pivalate

The pivalate anion (piv⁻), derived from pivalic acid, is a versatile ligand in coordination chemistry, known for its ability to form a variety of multinuclear and polymeric complexes with metal ions. mdpi.comresearchgate.net Its bulky tert-butyl group influences the steric environment around the metal center, leading to unique structural motifs. X-ray diffraction studies have been essential in characterizing the intricate solid-state structures of these organometallic pivalate complexes. manchester.ac.uk

Researchers have synthesized and structurally characterized a range of cobalt-pivalate cage complexes, including dinuclear, trinuclear, and various polynuclear structures. manchester.ac.uk Similarly, studies on manganese pivalate complexes have revealed the formation of binuclear, tetranuclear, and even 2D coordination polymers, with the pivalate ligand adopting various coordination modes. mdpi.com For instance, the reaction of manganese(II) pivalate with pyrazine (B50134) resulted in a 2D polymer with the formula [Mn₄(OH)(Piv)₇(µ₂-pz)₂]n. mdpi.com In this structure, tetranuclear manganese units are linked by pyrazine bridges. mdpi.com

The coordination of pivalate to other metals like copper and iron has also been extensively studied. A mononuclear copper(II) complex, bis(pivaloylhydroxamato-κ²O,O′)copper(II), was found to have a square-planar coordination geometry. iucr.org In the realm of heterometallic complexes, the reaction of [Li₂Zn₂(piv)₆(py)₂] with dicarboxylic acids has been shown to yield new metal-organic frameworks (MOFs), whose structures were determined by single-crystal X-ray diffraction. researchgate.net These studies highlight the role of the pivalate ligand in constructing complex, high-nuclearity structures. manchester.ac.ukresearchgate.net

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Mn₂(Piv)₄(2,2'-bipy)₂] | C₄₀H₅₂Mn₂N₄O₈ | Triclinic | P-1 | Binuclear complex with bridging pivalate ligands. | mdpi.com |

| [Cu(pivHA)₂] | C₁₀H₂₀CuN₂O₄ | Monoclinic | P2₁/c | Mononuclear complex with a square-planar Cu(II) center. | iucr.org |

| [Mn₄(OH)(Piv)₇(pz)₂]n | (C₄₃H₇₂Mn₄N₄O₁₅)n | Triclinic | P-1 | 2D coordination polymer built from tetranuclear manganese units. | mdpi.com |

| [MnII₄FeIII₂O₂(Piv)₁₀(MeCN)₂(HPiv)₂] | C₆₄H₁₁₂Fe₂Mn₄N₂O₂₄ | Monoclinic | C2/c | Hexanuclear mixed-metal (Mn/Fe) complex. | mdpi.com |

Characterization of Key Intermediates in Catalytic Cycles

Understanding the mechanism of a catalytic reaction requires the identification and characterization of intermediates, which are often transient and difficult to isolate. X-ray crystallography has proven to be a powerful tool for capturing the solid-state structure of such key intermediates, thereby providing direct evidence for proposed catalytic cycles. acs.orgacs.org

In the field of C-H bond activation, pivalate has been shown to be a crucial ligand and additive. For example, in the nickel-catalyzed biaryl coupling of phenols, an arylnickel(II) pivalate complex was synthesized, isolated, and structurally characterized. acs.org This intermediate provided direct support for a catalytic cycle involving C-O oxidative addition, C-H nickelation, and reductive elimination. acs.org The crystallographic data offered a concrete structural basis for understanding the ligand effects in this transformation. acs.org

Similarly, in studies of vanadium-catalyzed reductive coupling of alcohols, a dimeric vanadium(III) pyridonate complex was isolated. acs.org Stoichiometric reactions allowed for the isolation of relevant catalytic intermediates, including an alkoxide complex and a dimeric vanadium(IV) oxo complex, which were characterized by X-ray crystallography. acs.org These findings provided experimental evidence for the proposed bimetallic intermediates and a vanadium(III)/vanadium(IV) redox cycle. acs.org The use of specific ligands, such as pyridonates, can facilitate the isolation of these otherwise elusive intermediates. acs.org Computational and experimental studies have also highlighted the role of pivalic acid as a proton shuttle in palladium-catalyzed direct arylation reactions, where the pivalate anion is a key component in the C-H bond breaking event. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations where there is a change in the dipole moment. illinois.edu In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), and the resulting spectrum shows vibrational modes that involve a change in the polarizability of the molecule. edinst.comillinois.edu For molecules with a center of symmetry, vibrational modes can be exclusively IR or Raman active (the rule of mutual exclusion). spectroscopyonline.com For less symmetric molecules, many vibrations are active in both techniques, but their relative intensities often differ, providing complementary information. spectroscopyonline.com

For this compound, the key functional groups are the ester group (C=O and C-O) and the carbon-carbon double bond (C=C) of the propenyl group, as well as the C-H bonds of the tert-butyl and propenyl moieties.

The most characteristic absorption in the IR spectrum of an ester is the strong C=O stretching vibration, which typically appears in the range of 1750-1730 cm⁻¹. researchgate.net The exact position depends on the molecular structure. The C-O stretching vibrations of the ester group are also prominent, usually appearing as two bands in the 1300-1000 cm⁻¹ region. For pivalate esters, characteristic bands for the tert-butyl group are also expected, including C-H stretching and deformation vibrations. researchgate.net For instance, studies on cellulose (B213188) pivalate show characteristic bands at 1732 cm⁻¹ (C=O stretch), as well as bands at 1481, 1461, 1397, and 1367 cm⁻¹ attributed to the tert-butyl and methyl groups. researchgate.net

In the Raman spectrum, the C=O stretch is also observable but is often weaker than in the IR spectrum. nih.gov Conversely, the C=C stretching vibration of the allyl group (around 1650 cm⁻¹) is expected to be strong in the Raman spectrum due to the high polarizability of the double bond. nih.gov Nonpolar bonds like C-C and S-S generally produce intense Raman bands. nih.gov The symmetric stretching and bending vibrations of the tert-butyl group would also be visible. The combination of IR and Raman spectroscopy, therefore, provides a comprehensive vibrational fingerprint of this compound, allowing for unambiguous functional group identification.

| Functional Group / Moiety | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |

|---|---|---|---|---|

| Ester (C=O) | Stretching | ~1735 | ~1735 | Strong / Medium |

| Ester (C-O) | Stretching | ~1250 and ~1150 | ~1250 and ~1150 | Strong / Medium |

| Propenyl (C=C) | Stretching | ~1650 | ~1650 | Medium / Strong |

| Propenyl (=C-H) | Stretching | ~3080 | ~3080 | Medium / Medium |

| tert-Butyl/Methyl (C-H) | Stretching | ~2970, ~2875 | ~2970, ~2875 | Strong / Strong |

| tert-Butyl | Deformation | ~1480, ~1370 | ~1480, ~1370 | Medium / Medium |

Computational and Theoretical Chemistry of Unsaturated Ester Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of reaction mechanisms involving allylic esters. It allows for the detailed exploration of potential energy surfaces, providing critical information about the feasibility and selectivity of chemical transformations.

DFT calculations are instrumental in identifying and characterizing the transition states of reactions involving 2-propenyl trimethylacetate, often referred to as allyl pivalate (B1233124) in the literature. These calculations are crucial for understanding the stereochemical outcomes of catalytic allylic transformations.

For instance, in the nickel-catalyzed Miyaura borylation of allylic pivalates, DFT studies have revealed two competing transition states that dictate the stereospecificity of the reaction. acs.org

A zwitterionic SN2-type transition state leads to the inversion of the allylic stereocenter. acs.org

A neutral cyclic transition state results in the retention of the stereochemistry through the cleavage of the C–O bond. acs.org

The polarity of the solvent plays a significant role in determining which pathway is favored. Highly polar solvents tend to stabilize the zwitterionic transition state, promoting stereoinversion, whereas low-polarity solvents favor the stereoretentive pathway. acs.org

Similarly, in palladium-catalyzed asymmetric desymmetric alkylation of allylic geminal dicarboxylates, DFT calculations have been employed to elucidate the origins of selectivity. chinesechemsoc.org The calculations showed that the formation of different π-allyl-Pd intermediates, such as (syn,syn) and (syn,anti) conformers, proceeds through distinct transition states with different energy barriers. chinesechemsoc.org The (syn,syn)-configured intermediate was found to be significantly lower in energy, which aligns with experimental observations. chinesechemsoc.org These computational models help rationalize how the choice of catalyst and reaction conditions steers the reaction towards a specific stereoisomer. chinesechemsoc.orgbeilstein-journals.org

| Intermediate Comparison | Energy Difference (kcal/mol) | Favored Intermediate |

|---|---|---|

| (syn,anti)-6 vs. (syn,syn)-7 | 5.81 | (syn,syn)-7 |

| Product Formation Energy Barrier Comparison | ||

| Reaction Pathway | Energy Difference (kcal/mol) | Favored Product |

| Linear vs. Branched (from intermediate 6) | 10.90 | Linear |

| Linear vs. Branched (from intermediate 7) | 10.97 | Linear |

The complete energetic profile, or reaction coordinate diagram, maps the energy changes throughout a reaction, including intermediates and transition states. DFT calculations are used to construct these profiles, offering a quantitative understanding of reaction kinetics and thermodynamics.

For the cupro-borylation of nitroallyl derivatives, a process related to the functionalization of allylic systems, DFT studies have detailed the free energy profile. qmul.ac.ukchemrxiv.org The reaction begins with catalyst activation and coordination to the substrate, forming reactive complexes. qmul.ac.uk The subsequent steps, including the key cupro-borylation and a β-nitrite elimination, have been mapped out energetically. qmul.ac.ukchemrxiv.org These profiles reveal the activation barriers for each step, identifying the rate-determining step and rationalizing the observed reaction outcomes. qmul.ac.ukchemrxiv.org

The energetic profiles can also explain selectivity. In the Pd-catalyzed alkylation mentioned previously, the energy barriers for the formation of linear versus branched products were calculated. chinesechemsoc.org The results indicated a strong preference for the formation of the linear product by a significant margin of over 10 kcal/mol, regardless of the intermediate π-allyl-Pd complex, thus explaining the high regioselectivity observed experimentally. chinesechemsoc.org

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules. csus.eduwikipedia.orguci.edu By analyzing the distribution and energies of molecular orbitals, particularly the frontier orbitals, one can predict the reactivity and stability of molecules like this compound. pharmacy180.comutah.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chadsprep.commasterorganicchemistry.com The energy and symmetry of these frontier orbitals govern how a molecule interacts with other reagents. pharmacy180.com The allyl system, which forms the core of this compound, has a well-defined set of π molecular orbitals (ψ₁, ψ₂, ψ₃*). chadsprep.comyoutube.com

ψ₁ (bonding): The lowest energy π orbital.

ψ₂ (non-bonding): The median energy orbital. chadsprep.com

ψ₃ (antibonding):* The highest energy π orbital. chadsprep.com

In the neutral 2-propenyl radical (formed by homolytic cleavage), ψ₂ is the Singly Occupied Molecular Orbital (SOMO), which acts similarly to a HOMO. chadsprep.comyoutube.com In the allyl cation, ψ₁ is the HOMO and ψ₂ is the LUMO. chadsprep.commasterorganicchemistry.com In the allyl anion, ψ₂ is the HOMO and ψ₃* is the LUMO. chadsprep.commasterorganicchemistry.com

The reactivity of this compound in catalytic reactions is heavily influenced by the interaction of its π system with a metal catalyst. acs.org The π electrons of the double bond (HOMO) can donate into an empty orbital of the metal, while the π* orbital (LUMO) can accept back-donation from the metal. The presence of the electron-withdrawing trimethylacetate group affects the energies of these frontier orbitals, influencing the strength of the metal-olefin complex and subsequent reaction steps. acs.org

| Allyl Species | π Electrons | HOMO | LUMO |

|---|---|---|---|

| Cation | 2 | ψ₁ | ψ₂ |

| Radical | 3 | ψ₂ (SOMO) | ψ₃ |

| Anion | 4 | ψ₂ | ψ₃ |

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, with all species in the gaseous state. libretexts.orgustc.edu.cn It is a direct measure of bond strength. ustc.edu.cnchadsprep.com The stability of the resulting fragments is a key factor determining the BDE. masterorganicchemistry.com

For this compound, a critical bond is the C-O bond connecting the allyl group to the pivalate ester moiety. The BDE of this bond is influenced by the stability of the 2-propenyl (allyl) radical that is formed upon cleavage. The allyl radical is significantly stabilized by resonance, which delocalizes the unpaired electron over two carbon atoms. masterorganicchemistry.com This resonance stabilization leads to a lower BDE for an allylic C-H bond compared to a standard primary C-H bond. masterorganicchemistry.com For example, the BDE for the primary C-H bond in propane (B168953) is approximately 100 kcal/mol, whereas the allylic C-H bond in propene is significantly weaker at around 87 kcal/mol, a difference attributed to the ~13 kcal/mol stabilization energy of the allyl radical. masterorganicchemistry.com This inherent stability of the allyl fragment facilitates reactions that proceed via the cleavage of the allylic C-O bond.

| Bond | Molecule | BDE (kcal/mol) | Resulting Radical Stability |

|---|---|---|---|

| CH₃-H | Methane | 105 | Methyl (least stable) |

| CH₃CH₂-H | Ethane | 101 | Primary |

| (CH₃)₂CH-H | Propane | 98.5 | Secondary |

| (CH₃)₃C-H | Isobutane | 96.5 | Tertiary (most stable) |

| CH₂=CHCH₂-H | Propene | 87 | Allyl (resonance stabilized) |

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT and MO theory are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into intermolecular interactions, solvation effects, and conformational dynamics. nih.gov MD simulations track the movements of atoms in a system by solving Newton's equations of motion, allowing for the observation of complex processes in a simulated environment. nih.govresearchgate.net

Furthermore, MD simulations can model the interaction of this compound with larger systems, such as surfaces, polymers, or biological macromolecules. nih.govresearchgate.net For instance, simulations could predict how the molecule adsorbs onto a catalyst surface or partitions into a cell membrane. These simulations provide a dynamic picture of the non-covalent interactions—van der Waals forces, electrostatic interactions, and hydrogen bonds—that govern the molecule's behavior in a complex environment.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds (focus on chemical activity, not biological/toxicological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a group of chemicals with their activity. wikipedia.org In the context of chemical reactivity, QSARs can be powerful tools for predicting the reaction kinetics and mechanisms of analogous compounds without the need for extensive experimental testing for each one. For unsaturated esters, including this compound, QSAR studies often focus on their reactivity as electrophiles, particularly in reactions like Michael additions or reactions with nucleophiles. nih.goveuropa.eu

The fundamental principle is that variations in the chemical structure of these esters lead to predictable changes in their electronic and steric properties, which in turn govern their chemical reactivity. sysrevpharm.org These relationships allow for the prediction of chemical behavior based on calculated molecular descriptors. wikipedia.org

Research Findings

Research into the QSAR of α,β-unsaturated compounds has identified several key structural features and molecular descriptors that influence their chemical reactivity. The inherent electrophilicity of the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack. tandfonline.com QSAR models have been developed to quantify this reactivity.

For instance, a study on α,β-unsaturated esters established a correlation between hepatocyte toxicity and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and the partial charges of the carbon atoms involved in the reactive center. europa.eu While the endpoint was toxicity, the underlying mechanism and the descriptors are based on electrophilic reactivity. This suggests that compounds with a lower ELUMO are more electrophilic and thus more reactive towards nucleophiles. europa.eu

Further studies have developed QSAR models for a series of α,β-unsaturated esters, aldehydes, and ketones. tandfonline.com These investigations revealed distinct trends in reactivity based on molecular structure:

Substitution: Methyl substitution on the vinyl carbons tends to decrease reactivity. tandfonline.com

Unsaturation: The presence of additional unsaturated moieties, such as in allyl or propargyl esters, increases reactivity compared to their saturated counterparts (e.g., propyl or ethyl esters). tandfonline.com

Alkene Position: For olefinic compounds, a terminal double bond generally leads to higher reactivity than an internal one. tandfonline.com

In one approach, the second-order rate constant for the reaction of α,β-unsaturated esters with glutathione (B108866) (log kGSH) was successfully modeled using the quantum chemically calculated reaction barrier (ΔE≠) with a model nucleophile. nih.gov This provides a direct link between a computationally derived descriptor (the energy barrier for a reaction) and an experimentally measured rate constant, which is a quantitative measure of chemical activity. nih.gov

The following interactive table presents representative data from QSAR studies on aliphatic esters, illustrating the relationship between structure, physicochemical properties, and a reactivity-related endpoint. The descriptors used can include hydrophobicity (log Kow) and molecular size or shape parameters, which indirectly influence the accessibility of the reactive site. researchgate.net

Table 1: Representative data from a QSAR study on aliphatic esters. While the endpoint (IGC50) is a toxicity measure, it is often mechanistically linked to chemical reactivity for this class of compounds. Data sourced from researchgate.net.

These models and findings underscore the ability of QSAR to predict the chemical reactivity of analogous unsaturated esters based on their molecular structure. For a compound like this compound, its reactivity can be inferred by considering the electronic effects of the trimethylacetyl group and the steric and electronic properties of the 2-propenyl (allyl) group in comparison to the compounds used to build existing QSAR models. tandfonline.comresearchgate.net

Table of Mentioned Compounds

Table 2: List of chemical compounds mentioned in this article.

Polymerization Chemistry and Materials Science Applications

2-Propenyl Trimethylacetate as a Monomer in Polymer Synthesis

This compound, as an allylic monomer, presents a unique set of characteristics in polymer synthesis. Its polymerization behavior, particularly through radical mechanisms, is distinct from more common vinyl monomers, and the application of controlled polymerization techniques has enabled the creation of polymers with precise architectures.

The free-radical polymerization of allylic monomers like this compound is known to be challenging. researchgate.net Unlike typical vinyl polymerizations, the process is often characterized by low polymerization rates and results in polymers with low molecular weights. researchgate.nete3s-conferences.org This behavior is primarily attributed to a process known as degradative chain transfer. researchgate.nete3s-conferences.org

The mechanism involves the following key steps:

Initiation: A radical initiator decomposes to form primary radicals, which can add across the carbon-carbon double bond of the monomer.

Propagation: The newly formed radical adds to subsequent monomer units.

Due to this dominant chain transfer reaction, the rate of polymerization for allylic monomers is often directly proportional to the initiator concentration, rather than the square root of the initiator concentration as is common for many vinyl monomers. e3s-conferences.org This kinetic relationship is a hallmark of degradative chain transfer. e3s-conferences.org While alternative mechanisms like radical-mediated cyclization have been proposed for other allyl compounds like allyl ethers, degradative chain transfer remains the principal mechanistic consideration for allylic esters. nih.govnih.govresearchgate.net

To overcome the limitations of conventional free-radical polymerization, controlled polymerization techniques have been applied to synthesize well-defined polymers from allylic monomers. These methods allow for the production of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. wikipedia.orgsigmaaldrich.com

Two prominent techniques are:

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful method that establishes a dynamic equilibrium between active, propagating radicals and dormant species using a transition metal catalyst. wikipedia.orgsigmaaldrich.com This keeps the concentration of active radicals low, suppressing termination and chain transfer reactions. nih.gov ATRP has been successfully used to create random and block copolymers containing pendant allyl ester groups. researchgate.netrwth-aachen.de The control over the reaction depends on factors like monomer conversion and the ratio of monomer to initiator. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization via a reversible chain transfer process. researchgate.net This technique is compatible with a wide range of functional monomers and reaction conditions. researchgate.net It has been employed to synthesize well-defined telechelic (end-functionalized) polymers and star polymers with allyl functionalities, providing precise control over the macromolecular structure. researchgate.netnih.gov Selective RAFT polymerization can proceed while preserving the pendant alkene functionalities for subsequent reactions. nih.gov

| Technique | Key Features for Allylic Ester Polymerization | Resulting Architecture |

| ATRP | Minimizes degradative chain transfer by keeping radical concentration low. nih.gov | Well-defined random copolymers, block copolymers. nih.govresearchgate.net |

| RAFT | Highly versatile and tolerant of functional groups. researchgate.net Employs a chain transfer agent to control growth. sigmaaldrich.com | Precisely controlled linear polymers, telechelic polymers, star polymers. researchgate.netnih.gov |

Role of Allylic Esters in Cross-linking and Polymer Network Formation

A key advantage of incorporating this compound units into a polymer is the presence of pendant allyl groups along the backbone. These groups serve as reactive handles for post-polymerization modification, particularly for cross-linking to form three-dimensional polymer networks. researchgate.netmdpi.com These networks exhibit enhanced mechanical, thermal, and chemical properties compared to their linear counterparts. specialchem.com

Common cross-linking strategies include:

Photochemical Cross-linking: The pendant allyl groups can be cross-linked by irradiating the polymer film with UV light in the presence of a suitable photoinitiator. researchgate.net This method allows for spatially resolved cross-linking, enabling the microstructuring of polymer layers on substrates. researchgate.net

Thiol-Ene "Click" Chemistry: This highly efficient and specific reaction involves the addition of a thiol group across the allyl double bond, typically initiated by light or radicals. acs.orgrsc.org By using multifunctional thiols, extensive cross-linked networks can be formed. acs.org This approach is valued for its mild reaction conditions and high yields. The resulting thioether linkages contribute to the final properties of the network. rsc.org

Dynamic Covalent Networks: Allyl-functionalized polymers can be incorporated into dynamic networks. For instance, they can be combined with compounds containing dynamic boronic ester bonds to form self-healing polymer networks via thiol-ene photopolymerization. acs.org

The formation of these networks transforms the material from a soluble thermoplastic to an insoluble and infusible thermoset. specialchem.comgoogle.com The cross-link density, which can be controlled by the concentration of allyl groups and the cross-linking agent, dictates the ultimate properties of the material, such as its stiffness, glass transition temperature, and swelling behavior. acs.org

Synthesis of Novel Polymeric Materials with this compound Units

The incorporation of this compound into polymer chains enables the synthesis of novel materials with a wide range of properties and applications. The unique ester and allyl functionalities contribute to the material's performance in various fields.

Polymers derived from unsaturated esters, including allylic esters, are a significant class of materials known for their robust performance characteristics. fh-salzburg.ac.at Their properties can be tuned by altering the polymer backbone, the ester group, and the degree of cross-linking. acs.orgresearchgate.net

General properties often include:

Mechanical Strength: When cross-linked, these polymers can exhibit high tensile strength and rigidity. researchgate.netscribd.com The incorporation of reinforcing fillers can further enhance their mechanical properties. scribd.com